Bienvenue dans la boutique en ligne BenchChem!

2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid

Benzodiazepine receptor Indole-3-glyoxylamide SAR Central nervous system pharmacology

2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid (CAS 97500-68-0; molecular formula C₁₃H₁₁ClN₂O₄; MW 294.69 g/mol) is a racemic N-(indol-3-ylglyoxylyl)amino acid derivative belonging to the indole-3-glyoxylamide class. The compound features a 5-chloro-substituted indole nucleus linked via an oxoacetamido bridge to a racemic alanine (propanoic acid) moiety.

Molecular Formula C13H11ClN2O4
Molecular Weight 294.69 g/mol
Cat. No. B12907283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid
Molecular FormulaC13H11ClN2O4
Molecular Weight294.69 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Cl
InChIInChI=1S/C13H11ClN2O4/c1-6(13(19)20)16-12(18)11(17)9-5-15-10-3-2-7(14)4-8(9)10/h2-6,15H,1H3,(H,16,18)(H,19,20)
InChIKeyISMXZIWRQMTMDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid – Procurement-Relevant Identity, Physicochemical Profile, and Research Provenance


2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid (CAS 97500-68-0; molecular formula C₁₃H₁₁ClN₂O₄; MW 294.69 g/mol) is a racemic N-(indol-3-ylglyoxylyl)amino acid derivative belonging to the indole-3-glyoxylamide class . The compound features a 5-chloro-substituted indole nucleus linked via an oxoacetamido bridge to a racemic alanine (propanoic acid) moiety . Its L-enantiomer is registered as CAS 94732-44-2, and the corresponding ethyl ester as CAS 94732-24-8 [1]. First characterized in the mid-1980s by the Da Settimo–Primofiore group at the University of Pisa as part of a systematic program on benzodiazepine receptor (BzR) ligands, the compound has since been recognized within the medicinal chemistry literature as a member of a privileged scaffold class with validated applications across CNS receptor pharmacology, antitumor tubulin inhibition, antileishmanial screening, and antiprion research [2].

Why Generic Substitution Fails: Non-Interchangeability of 2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid with In-Class Indole-3-glyoxylamide Analogs


Indole-3-glyoxylamide derivatives cannot be treated as interchangeable procurement candidates because three independent structural variables—the nature of the 5-position indole substituent, the amino acid side-chain identity, and the stereochemistry at the α-carbon—each exert non-linear, multi-fold effects on target binding affinity and functional pharmacological profile [1]. Systematic SAR studies have demonstrated that replacing the 5-chloro group with 5-methoxy reduces benzodiazepine receptor affinity by over 700-fold, while switching from an alanine to a glycine scaffold markedly diminishes potency [2]. Furthermore, the D-enantiomer exhibits substantially higher BzR affinity than the corresponding L-enantiomer or the racemate, and the free carboxylic acid is approximately 33-fold less potent than its methyl ester prodrug form [1]. These steep SAR gradients mean that procurement of a generic 'indole-3-glyoxylamide' or an incorrectly specified stereoisomer will yield a compound with fundamentally different pharmacological properties, rendering experimental results non-reproducible and structure–activity correlations invalid [3].

Quantitative Differential Evidence: Head-to-Head and Cross-Study Comparator Data for 2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid


5-Chloro Substitution Confers 733-Fold Greater BzR Affinity Than 5-Methoxy: Direct Comparator Evidence from Bovine Cortical Membrane Binding

In the foundational SAR study of N-(indol-3-ylglyoxylyl)amino acid esters, the racemic 5-chloro alanine methyl ester (compound 7-D,L, the direct ester analog of the target compound) exhibited an IC₅₀ of 0.15 ± 0.01 µM in displacing [³H]flunitrazepam from bovine cortical membrane benzodiazepine receptors. In the identical assay system, the 5-methoxy analog (compound 9-D) showed an IC₅₀ of 110.00 ± 15.0 µM—a 733-fold loss of potency. The unsubstituted 5-H analog (compound 5-D,L) gave an IC₅₀ of 13.00 ± 1.50 µM, representing an 87-fold decrease relative to the 5-chloro derivative. The 5-bromo analog (compound 6-D,L, IC₅₀ = 0.18 ± 0.02 µM) was equipotent with the 5-chloro compound, while the 5-nitro analog (compound 8-D,L, IC₅₀ = 0.07 ± 0.005 µM) was approximately 2-fold more potent, establishing the 5-chloro substituent as one of the two optimal substitutions within this chemotype [1].

Benzodiazepine receptor Indole-3-glyoxylamide SAR Central nervous system pharmacology

Stereochemical Identity Determines BzR Affinity: D-Enantiomer Significantly More Potent Than L-Enantiomer or Racemate

The 1989 stereoselectivity study by Primofiore et al. demonstrated that for N-(indol-3-ylglyoxylyl)amino acid derivatives, the D-configuration of the amino acid moiety consistently confers higher benzodiazepine receptor affinity than the corresponding L-enantiomer or racemic mixture. The abstract and conclusions explicitly state: 'IC₅₀ values were measured and revealed that the D form of the amino acid moiety of the compounds was more potent than both the L form and racemic form, suggesting a key role of the amino acid stereochemistry on the affinity to the benzodiazepine receptors' [1]. This stereochemical dependence was observed across all 5-substituent variants tested (H, Br, Cl, NO₂). In the free acid series (Table IV), the racemic 5-chloro alanine acid (compound 17-D,L) exhibited an IC₅₀ of 5.01 ± 0.30 µM, while differential activity between D and L forms was observed for all substitution patterns [1]. For procurement, this means that the racemic mixture (CAS 97500-68-0) and the individual enantiomers (L-form CAS 94732-44-2; D-form also reported) are pharmacologically distinct entities that cannot be substituted for one another in stereochemically sensitive assays.

Stereoselective pharmacology Chiral SAR Benzodiazepine receptor enantioselectivity

Free Acid vs. Methyl Ester: A 33-Fold Potency Differential Driven by Carboxylic Acid Ionization State

Direct comparison of the methyl ester and free carboxylic acid forms within the identical [³H]flunitrazepam displacement assay reveals a pronounced potency differential. The racemic 5-chloro alanine methyl ester (7-D,L) exhibits an IC₅₀ of 0.15 ± 0.01 µM, whereas the corresponding free acid (17-D,L) shows an IC₅₀ of 5.01 ± 0.30 µM—a 33.4-fold decrease in affinity [1]. This finding is corroborated by the 1995 ester SAR study, which concluded that 'masking of the ionizable functions is crucial for the dramatic increase in receptor affinity' [2]. The same pattern holds across all 5-substitution variants, with the ester–acid potency gap ranging from approximately 10-fold to over 100-fold depending on the specific substitution. The synthetic route to the free acid proceeds via alkaline hydrolysis of the ethyl ester with a reported yield of 80.5% [3], confirming that the acid form is readily accessible but pharmacologically distinct from its ester precursors.

Prodrug design Ester–acid potency ratio BzR ligand optimization

Functional Pharmacological Profile: Inverse Agonism at the Benzodiazepine Receptor Confirmed by GABA Ratio and In Vivo Proconvulsant Activity

Beyond binding affinity, the functional consequences of BzR engagement by N-(indol-3-ylglyoxylyl)amino acid derivatives were characterized through GABA ratio determination and in vivo behavioral pharmacology. The GABA ratio (IC₅₀ without GABA / IC₅₀ with GABA) serves as an in vitro discriminant of agonist (>1), antagonist (~1), or inverse agonist (<1) efficacy. For the most active 5-chloro and 5-bromo ester derivatives, the GABA ratio was below 1.0 (e.g., compound 6-D,L: GABA ratio = 0.78; compound 7-D,L: GABA ratio = 0.90), classifying these compounds as inverse agonists at the central BzR [1]. In vivo, compounds 6-D and 8-D were tested in mice and demonstrated proconvulsant activity in the pentylenetetrazole (PTZ) seizure model and antagonized the anticonvulsant effects of diazepam, confirming the inverse agonist profile in a whole-animal context [1]. The broader indole-3-glyoxylamide class has been extensively profiled, with compounds from the Da Settimo group showing α1β2γ2 subtype selectivity at recombinant BzR isoforms (Ki values < 35 nM for optimized N-heteroarylmethyl derivatives) [2].

Inverse agonism GABA shift assay Benzodiazepine receptor functional selectivity

Amino Acid Side-Chain Identity: Alanine Derivatives Exhibit Superior BzR Affinity Relative to Glycine Homologs

The identity of the amino acid moiety is a critical determinant of BzR affinity within the indole-3-glyoxylamide series. The 1985 study by Martini et al. established that alanine-derived compounds are consistently more potent than their glycine counterparts across multiple 5-substitution patterns [1]. This finding was confirmed and extended by the 1995 ester SAR study, which demonstrated that 'the size of the amino acid present in the compound is important as shown by the higher activity of the compounds where alanine is present' [2]. In the 1989 stereoselectivity study, the phenylalanine derivatives (compounds 10–14 series) exhibited intermediate activity, suggesting that while a larger hydrophobic side chain is tolerated, the methyl group of alanine provides an optimal balance of steric fit and lipophilicity within the BzR binding pocket [3]. The consensus SAR across three independent publications is that alanine > phenylalanine > glycine for BzR affinity, positioning the alanine-based target compound as the optimal amino acid choice within this chemotype.

Structure–activity relationship Amino acid scaffold optimization BzR pharmacophore

Commercially Available with Batch-Specific QC Documentation: 98% Purity with NMR, HPLC, and GC Characterization

The racemic compound (CAS 97500-68-0) is commercially available from Bidepharm (Catalog No. BD716544) at a standard purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC analytical reports provided upon request . The L-enantiomer (CAS 94732-44-2) is available from multiple vendors including AKSci (Catalog No. 4467FR) and Leyan (Catalog No. 2210335) at 98% purity . The corresponding ethyl ester (CAS 94732-24-8) is also commercially accessible . This multi-vendor availability with documented analytical characterization contrasts with many research-grade indole-3-glyoxylamide analogs that are available only through custom synthesis or from single suppliers without batch-specific QC data. The availability of authenticated material with traceable analytical documentation reduces provenance risk and enables reproducible experimental workflows, particularly for receptor binding assays where compound identity and purity directly affect calculated affinity constants.

Chemical procurement Quality control Analytical characterization

Scientifically Validated Application Scenarios for 2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid Derived from Quantitative Evidence


Central Benzodiazepine Receptor (BzR) Pharmacological Probe for Competitive Binding and GABA Shift Assays

The compound's well-characterized BzR binding affinity (IC₅₀ = 5.01 µM as the free acid; 0.15 µM as the methyl ester) and defined inverse agonist GABA ratio (<1.0) make it a suitable reference ligand for competitive [³H]flunitrazepam or [³H]flumazenil displacement assays in bovine or rodent cortical membrane preparations [1]. Its inverse agonist profile distinguishes it from classical benzodiazepine agonists and antagonists, enabling its use as a pharmacological tool to probe the conformational coupling between the BzR binding site and the GABAₐ receptor chloride channel. Researchers should specify the exact stereochemical form (racemate vs. enantiopure) and ionization state (free acid vs. ester) required, as these variables produce >30-fold differences in measured affinity [1].

Stereochemical Structure–Activity Relationship (SAR) Template for CNS Drug Discovery Programs

The demonstrated stereoselectivity of BzR binding (D > L > racemic) and the steep SAR at the 5-position of the indole ring (Cl/Br/NO₂ ≫ H ≫ OCH₃) position this compound as an ideal template for systematic chiral SAR exploration [1]. Medicinal chemistry groups can use the racemic free acid (CAS 97500-68-0) as a starting scaffold for parallel synthesis of enantiomerically pure derivatives, ester prodrugs, and 5-position substitution libraries, with the existing quantitative SAR framework providing clear benchmarks for evaluating new analogs. The alanine side chain represents the optimal amino acid choice, validated against glycine and phenylalanine comparators [2][3].

Lead Compound for Inverse Agonist Development Targeting α1-Selective GABAₐ/BzR Subtypes

The inverse agonist functional profile confirmed by GABA ratio data and in vivo proconvulsant activity establishes this compound series as a starting point for developing subtype-selective BzR inverse agonists [1]. Subsequent work from the Da Settimo group has shown that N-substituted indol-3-ylglyoxylamides can achieve α1β2γ2 subtype selectivity (Ki < 35 nM for optimized N-heteroarylmethyl derivatives) [4]. The 5-chloro alanine scaffold provides a synthetically tractable core for further N-substitution diversification to probe the LDi and L2 lipophilic regions of the BzR binding cleft, with the goal of generating α1-selective inverse agonists with potential applications in cognition enhancement or anxiogenic paradigms [4].

Analytical Reference Standard for Indole-3-glyoxylamide Library Characterization and Quality Control

With its well-defined CAS registry (97500-68-0), established molecular formula (C₁₃H₁₁ClN₂O₄, MW 294.69), commercial availability at 98% purity with batch-specific NMR, HPLC, and GC documentation , and published spectroscopic data (InChI Key: ISMXZIWRQMTMDI-UHFFFAOYSA-N; canonical SMILES available) , this compound is suitable as an analytical reference standard for HPLC method development, mass spectrometry calibration, and NMR spectral library construction in laboratories synthesizing or characterizing indole-3-glyoxylamide compound collections. The availability of the L-enantiomer (CAS 94732-44-2) and the ethyl ester (CAS 94732-24-8) further enables chiral HPLC method validation and ester hydrolysis monitoring [5].

Quote Request

Request a Quote for 2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.